4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide
Description
This compound is a synthetic organic molecule characterized by a 3,4-dioxo-3,4-dihydronaphthalene core linked to a phenylamino group and a substituted butanamide moiety. The 2-methoxyphenyl group enhances solubility and modulates electronic properties, while the conjugated diketone system in the naphthalene ring may contribute to redox activity or π-π stacking interactions.
Properties
CAS No. |
908805-47-0 |
|---|---|
Molecular Formula |
C27H20N2O6 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-N-(2-methoxyphenyl)-2,4-dioxobutanamide |
InChI |
InChI=1S/C27H20N2O6/c1-35-25-13-7-6-12-20(25)29-27(34)24(32)15-22(30)18-10-4-5-11-19(18)28-21-14-23(31)26(33)17-9-3-2-8-16(17)21/h2-14,28H,15H2,1H3,(H,29,34) |
InChI Key |
AMUNALPHHIVLDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)CC(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide typically involves multiple steps, starting with the preparation of the naphthoquinone derivative. One common method involves the reaction of 1,4-naphthoquinone with an appropriate amine to form the amino-naphthoquinone intermediate . This intermediate is then reacted with a substituted phenyl compound under specific conditions to form the final product . The reaction conditions often include the use of solvents such as methanol or dimethylformamide (DMF) and may require heating or refluxing to achieve the desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography . The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the naphthoquinone moiety and the amide linkage, which can participate in different chemical transformations.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthoquinone moiety can lead to the formation of various oxidized derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide involves its interaction with specific molecular targets and pathways. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound potentially useful as an anticancer agent . Additionally, the compound’s ability to interact with enzymes and proteins involved in cellular processes can modulate their activity, further contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Structure: The target compound’s 3,4-dioxonaphthalene core distinguishes it from compounds, which feature hexan backbones with phenoxy acetamido groups, and compounds, which include pyridazine or pyrazin heterocycles. The diketone in the naphthalene system may confer stronger electron-accepting properties compared to simpler aromatic systems .
In contrast, ’s ethyl ester (899943-47-6) and azo-containing (1048016-21-2) compounds exhibit higher lipophilicity or reactivity, respectively .
Stereochemical Complexity :
- Compounds in contain multiple stereocenters, which are absent in the target compound. This suggests that the target molecule may have simpler synthetic pathways but less enantiomer-specific biological activity .
Functional Group Diversity :
- The target compound lacks heterocycles (e.g., pyridazine in 899943-47-6) or azo groups (e.g., 1048016-21-2), which are critical for specific interactions (e.g., metal chelation or light absorption). Its amide and diketone groups may instead favor hydrogen bonding or π-stacking .
Research Findings and Inferences
While direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence, structural comparisons allow for reasoned hypotheses:
- Solubility: The methoxy group may enhance solubility relative to ’s dimethylphenoxy derivatives, though less than zwitterionic compounds like 1048016-21-2 .
- Bioactivity : The absence of stereocenters (vs. ) could simplify metabolic pathways but reduce target specificity.
- Stability : The conjugated diketone system may increase susceptibility to redox reactions compared to saturated backbones in .
Biological Activity
The compound 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide is a synthetic derivative that has garnered interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and safety profile based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 446.5 g/mol. The structure features a dioxobutanamide core linked to a naphthalene moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays conducted on the HCT-116 colorectal cancer cell line revealed the following IC50 values:
| Compound | IC50 (µM) |
|---|---|
| This compound | 9.5 ± 0.5 |
| Cabozantinib (reference drug) | 16.35 ± 0.86 |
These results indicate that the compound has a lower IC50 value than cabozantinib, suggesting superior cytotoxicity against HCT-116 cells .
The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, it targets the vascular endothelial growth factor receptor (VEGFR) and c-Met tyrosine kinase pathways. The compound's structural features allow it to effectively bind to these receptors, disrupting their function and leading to reduced cell proliferation and increased apoptosis in cancer cells .
Apoptosis Induction
Further investigations into the apoptotic effects of this compound revealed that it significantly enhances apoptosis in HCT-116 cells. Flow cytometry analysis using Annexin V-FITC/PI staining demonstrated that treatment with this compound resulted in a marked increase in early and late apoptotic cell populations compared to untreated controls .
Safety Profile
To evaluate the selectivity of this compound for cancer cells versus normal cells, toxicity assays were performed against the WI38 normal cell line. The results indicated that while the compound showed cytotoxicity against normal cells, it exhibited a selectivity index (SI) greater than 2, indicating a favorable safety profile compared to cabozantinib .
Case Studies and Research Findings
A comprehensive study involving various derivatives of similar structural frameworks has been published recently. These derivatives were tested for their antiproliferative activities and mechanisms of action. The findings suggest that modifications to the chemical structure can significantly influence biological activity:
| Derivative | IC50 (µM) | Observations |
|---|---|---|
| Compound A | 8.8 ± 0.5 | High selectivity for cancer cells |
| Compound B | 19.9 ± 1.0 | Comparable to cabozantinib |
| Compound C | 113.5 ± 6.0 | Lower cytotoxicity |
The study highlighted that compounds with specific functional groups exhibited enhanced activity against cancer cells while maintaining lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
